N-(1-hydroxypropan-2-yl)benzamide
Overview
Description
N-(1-hydroxypropan-2-yl)benzamide: is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is a benzamide derivative, characterized by the presence of a hydroxypropan-2-yl group attached to the nitrogen atom of the benzamide structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl chloride+1-amino-2-propanol→this compound+HCl
The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-oxopropan-2-yl)benzamide.
Reduction: The carbonyl group in the benzamide structure can be reduced to form N-(1-hydroxypropan-2-yl)benzylamine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: N-(1-oxopropan-2-yl)benzamide
Reduction: N-(1-hydroxypropan-2-yl)benzylamine
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group enhances its solubility and facilitates its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(1-hydroxypropan-2-yl)benzamide can be compared with other benzamide derivatives such as:
N-(2-hydroxyethyl)benzamide: Similar structure but with a different hydroxyalkyl group.
N-(1-hydroxybutan-2-yl)benzamide: Longer hydroxyalkyl chain.
N-(1-hydroxypropan-2-yl)benzoate: Ester derivative with different chemical properties.
The uniqueness of this compound lies in its specific hydroxypropan-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVIMILWECPVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409066 | |
Record name | N-(1-hydroxypropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-34-3 | |
Record name | N-(1-hydroxypropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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